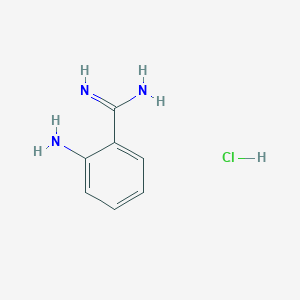![molecular formula C14H24N4O3S2 B2866762 5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 932918-86-0](/img/structure/B2866762.png)
5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups including a triazole ring, a tetrahydrofuran ring, a piperidine ring, and a sulfonyl group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several rings and functional groups. The triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms. The tetrahydrofuran ring is a five-membered ring containing four carbon atoms and one oxygen atom. The piperidine ring is a six-membered ring containing five carbon atoms and one nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present in it. For example, the presence of the sulfonyl group might make this compound more polar and therefore more soluble in polar solvents .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol:
Antimicrobial Agents
5-[1-(Ethylsulfonyl)piperidin-3-yl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol: has shown potential as an antimicrobial agent. The compound’s unique structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. This makes it a promising candidate for developing new antibiotics, especially against resistant strains .
Antifungal Applications
Research indicates that this compound exhibits significant antifungal properties. Its ability to inhibit the growth of various fungal species, including those responsible for common infections like candidiasis, positions it as a valuable asset in antifungal drug development .
Anticancer Research
The compound has been investigated for its anticancer properties. Studies suggest that it can induce apoptosis (programmed cell death) in cancer cells by interfering with specific cellular pathways. This makes it a potential candidate for developing new cancer therapies, particularly for cancers that are resistant to conventional treatments .
Anti-inflammatory Agents
5-[1-(Ethylsulfonyl)piperidin-3-yl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol: has demonstrated anti-inflammatory effects in preclinical studies. It appears to inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. This suggests potential applications in treating inflammatory diseases such as arthritis .
Neuroprotective Agents
There is growing interest in the neuroprotective properties of this compound. Research has shown that it can protect neurons from oxidative stress and apoptosis, which are common features of neurodegenerative diseases like Alzheimer’s and Parkinson’s. This opens up possibilities for its use in developing treatments for these conditions .
Antiviral Applications
The compound has also been explored for its antiviral properties. It has shown efficacy against certain viruses by inhibiting viral replication. This makes it a potential candidate for developing antiviral drugs, particularly for viruses that currently have limited treatment options .
Agricultural Applications
In agriculture, 5-[1-(Ethylsulfonyl)piperidin-3-yl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol can be used as a pesticide. Its antimicrobial and antifungal properties make it effective in protecting crops from various pathogens, thereby improving crop yield and quality .
Material Science
The compound’s unique chemical properties have potential applications in material science. It can be used in the synthesis of new materials with specific properties, such as enhanced durability or resistance to environmental degradation. This could have implications for various industries, including construction and manufacturing .
特性
IUPAC Name |
3-(1-ethylsulfonylpiperidin-3-yl)-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O3S2/c1-2-23(19,20)17-7-3-5-11(9-17)13-15-16-14(22)18(13)10-12-6-4-8-21-12/h11-12H,2-10H2,1H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBISCBOHEUHMAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C2=NNC(=S)N2CC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-[7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine-4-carboxylate hydrochloride](/img/structure/B2866681.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-phenylbutan-2-yl)thiophene-2-carboxamide](/img/structure/B2866683.png)
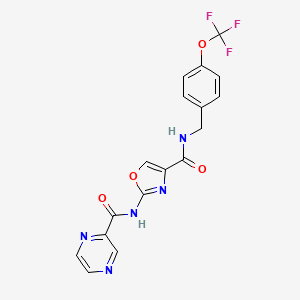
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-(cyclopentyloxy)pyridin-3-yl)methanone](/img/structure/B2866688.png)
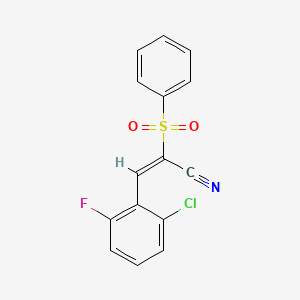
![3-(1H-pyrrol-1-yl)-N-(3-(trifluoromethyl)benzyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2866692.png)
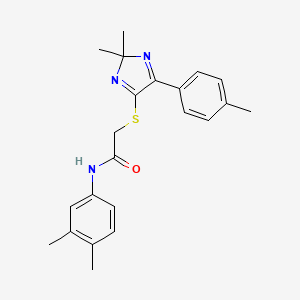
![Methyl {[6-amino-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2866694.png)
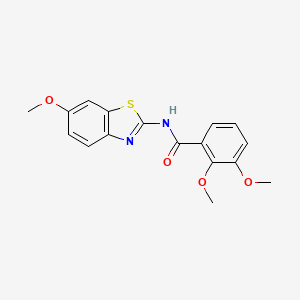
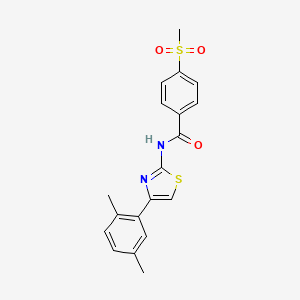
![2-[4-(Benzenesulfonyl)piperidin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2866699.png)

